N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide
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Overview
Description
Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide” could undergo a variety of chemical reactions. The pyrazole ring might be susceptible to reactions such as halogenation or nitration. The thiophene ring might undergo electrophilic aromatic substitution .Scientific Research Applications
Antitumor and Anticancer Properties
Several studies have explored the antitumor and anticancer properties of compounds related to N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide. For instance:
- Gomha et al. (2016) synthesized compounds including those with a thiophene moiety, revealing promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016).
- Küçükgüzel et al. (2013) synthesized novel celecoxib derivatives, finding that certain compounds exhibited significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties (Küçükgüzel et al., 2013).
- Alam et al. (2016) designed pyrazole derivatives for their potential as anticancer agents, particularly focusing on their inhibitory activity against topoisomerase IIα and cytotoxicity against various cancer cell lines (Alam et al., 2016).
- Metwally, Abdelrazek, and Eldaly (2016) evaluated the anticancer activity of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, highlighting their potential in cancer treatment (Metwally, Abdelrazek, & Eldaly, 2016).
Antimicrobial and Antibacterial Properties
Compounds similar to N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide have also been studied for their antimicrobial and antibacterial effects:
- Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and evaluated their biological activity against various bacterial strains. They found that the antimicrobial activity depended on the type of Schiff base moiety in the compounds (Hamed et al., 2020).
- Rani and Mohamad (2014) synthesized new pyrazoline derivatives and assessed their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, showing promising results (Rani & Mohamad, 2014).
Safety And Hazards
properties
IUPAC Name |
(E)-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c25-21(9-6-16-4-2-1-3-5-16)22-11-12-24-20(17-7-8-17)14-19(23-24)18-10-13-26-15-18/h1-6,9-10,13-15,17H,7-8,11-12H2,(H,22,25)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAUUSIZUQQCIN-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C=CC3=CC=CC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2CCNC(=O)/C=C/C3=CC=CC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide |
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